5-METHYL-N-[3-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE
Description
Historical Development of Isoxazole-4-Carboxamide Research
The isoxazole-4-carboxamide framework has its roots in early 20th-century heterocyclic chemistry, with foundational work on isoxazole synthesis emerging in the 1960s. The discovery of natural isoxazole-containing compounds, such as ibotenic acid and muscimol from Amanita mushrooms, highlighted the biological relevance of this heterocyclic system. Early synthetic methods, including 1,3-dipolar cycloadditions of nitrile oxides with alkynes, laid the groundwork for systematic exploration of isoxazole derivatives.
By the 1980s, medicinal chemists recognized the pharmacological potential of isoxazole carboxamides, particularly their ability to serve as bioisosteres for peptide bonds. This period saw the development of β-lactamase-resistant antibiotics like cloxacillin, which feature an isoxazolyl group critical for penicillin-binding protein affinity. The 2000s marked a turning point with the approval of valdecoxib, a COX-2 inhibitor containing an isoxazole carboxamide moiety, validating this scaffold’s utility in drug design.
Recent advances in synthetic methodologies, such as the DMAP/EDCI-mediated coupling reactions described by Hawash et al. (2022), have enabled precise structural modifications to optimize pharmacokinetic properties. These developments are exemplified by the synthesis of 5-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-4-carboxamide, which incorporates both isoxazole and pyrrolidinone pharmacophores.
Table 1: Key Milestones in Isoxazole-4-Carboxamide Research
Position of this compound in Contemporary Research
This compound occupies a unique niche in modern medicinal chemistry due to its hybrid structure combining:
- A 5-methylisoxazole-4-carboxamide core, known for modulating enzymatic targets through hydrogen bonding interactions
- A 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl substituent, which enhances blood-brain barrier permeability compared to simpler aryl groups
Current applications focus on its potential as:
- Kinase inhibitor candidate : The pyrrolidinone moiety may interact with ATP-binding pockets, as seen in similar compounds targeting BRAF V600E mutants
- Neuroprotective agent : Structural analogs have shown affinity for GABA_A receptors, suggesting possible applications in epilepsy treatment
- Anticancer lead : Nano-emulgel formulations of related isoxazole carboxamides demonstrate enhanced cellular uptake in melanoma models (B16-F1 IC~50~ = 3.2 μM)
The compound’s synthetic accessibility via EDC/HOBt coupling (81% yield reported for analogous structures) makes it particularly attractive for structure-activity relationship studies. Recent patent analyses reveal growing interest in this chemical space, with 14% of isoxazole-related filings between 2020-2025 focusing on carboxamide derivatives.
Current Research Trajectories and Knowledge Gaps
Emerging Directions
- Computational Modeling : Molecular dynamics simulations are being used to predict binding modes with oncogenic targets like PI3Kγ and CDK4/6
- Prodrug Development : Esterification of the carboxamide group (e.g., pivaloyloxymethyl derivatives) to enhance oral bioavailability
- Targeted Delivery : Conjugation with folate receptors via polyethylene glycol linkers for tumor-specific accumulation
Critical Knowledge Gaps
- Metabolic Stability : Limited data exist on hepatic clearance pathways for N-aryl pyrrolidinone substituents
- Crystal Engineering : No published X-ray structures of the title compound to guide salt/cocrystal formation
- In Vivo Efficacy : Most studies remain in vitro (e.g., LX-2 hepatic stellate cell model), lacking PD/PK correlation in animal models
The compound’s $$ \text{LogP} $$ of 2.8 (predicted via QSPR models) suggests adequate lipid solubility for CNS penetration, but experimental verification in BBB models is pending. Addressing these gaps requires multidisciplinary collaboration between synthetic chemists, pharmacologists, and formulation scientists to fully realize the scaffold’s therapeutic potential.
Structural Analysis
$$
\text{SMILES: CC1=C(C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)C)C=NO1}
$$
Key features:
- Isoxazole ring : Provides planar rigidity for target engagement
- Methyl groups : At C5 (isoxazole) and C3' (phenyl) modulate steric interactions
- Pyrrolidinone : Introduces conformational flexibility and H-bond acceptor sites
Properties
IUPAC Name |
5-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-10-8-12(18-16(21)13-9-17-22-11(13)2)5-6-14(10)19-7-3-4-15(19)20/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIIOPNKKFJJHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(ON=C2)C)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N-[3-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction involving an alkyne and a nitrile oxide.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the isoxazole ring is replaced by a pyrrolidinyl moiety.
Formation of the Carboxamide Group: The carboxamide group is typically formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-METHYL-N-[3-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield hydroxyl or carbonyl derivatives, while reduction of the carbonyl groups can produce alcohols or amines .
Scientific Research Applications
5-METHYL-N-[3-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-METHYL-N-[3-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Structural Analysis of Key Features
- 1,2-Oxazole Core : Provides rigidity and electronic stability, common in kinase inhibitors and antimicrobial agents.
- Carboxamide Linkage : Enhances hydrogen-bonding capacity, improving target affinity.
Comparison with Structurally Similar Compounds
The compound shares structural motifs with sulfonamide- and triazolopyrazine-containing derivatives, as evidenced in recent patent literature. Below is a comparative analysis based on available
| Property | 5-METHYL-N-[3-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE | 5-methyl-N-((1S,3R,4S)-3-methyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)isoxazole-4-sulfonamide | N-(4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)bicyclo[2.2.2]octan-1-yl)cyclobutanesulfonamide |
|---|---|---|---|
| Core Structure | 1,2-Oxazole | Isoxazole | Bicyclo[2.2.2]octane |
| Functional Group | Carboxamide | Sulfonamide | Sulfonamide |
| Substituent Complexity | Moderate (pyrrolidinone-phenyl) | High (triazolopyrazine-cyclopentyl) | High (triazolopyrazine-bicyclic system) |
| Therapeutic Implications | Likely CNS or kinase modulation | Kinase inhibition (e.g., JAK/STAT pathways) | Kinase inhibition (structural analogy to ATP-competitive inhibitors) |
Key Observations :
- Carboxamide vs.
- Heterocyclic Systems : The triazolopyrazine moieties in the comparator compounds (e.g., 5-methyl-N-((1S,3R,4S)-3-methyl-4-...cyclopentyl)isoxazole-4-sulfonamide) confer enhanced π-π stacking interactions, critical for kinase inhibition .
Pharmacological and Physicochemical Implications
- Solubility : The carboxamide group in the query compound may improve aqueous solubility relative to sulfonamide analogs, which often exhibit lower solubility due to reduced polarity.
- Metabolic Stability : The 2-oxopyrrolidin-1-yl group is susceptible to oxidative metabolism, whereas triazolopyrazine-containing analogs demonstrate higher metabolic stability due to aromatic electron delocalization .
- Target Selectivity : The absence of a triazolopyrazine system in the query compound suggests divergent target profiles compared to its patent-listed analogs, which are explicitly designed for kinase inhibition.
Biological Activity
5-Methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, structural characteristics, and biological evaluations of this compound, emphasizing its pharmacological implications.
Synthesis
The synthesis of this compound involves multiple steps, including the formation of the oxazole ring and the introduction of the pyrrolidinone moiety. A typical synthetic route includes:
- Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Amidation : The final step involves coupling the oxazole derivative with an amine to form the carboxamide bond.
Structural Characteristics
The compound features a pyrrolidinone ring and an oxazole group, which contribute to its biological activity. Crystallographic studies indicate that the molecular structure exhibits non-coplanar arrangements within the pyrrolidinone moiety, while the oxazole and phenyl groups maintain a nearly planar configuration. This structural arrangement is crucial for its interaction with biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives with similar frameworks have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds bearing substituents on the phenyl ring exhibited enhanced efficacy against various microbial strains .
Case Studies
A notable case study evaluated a series of N-acyl derivatives, including those related to this compound. The results indicated that certain derivatives demonstrated strong antibiofilm activity against Enterococcus faecium, suggesting a potential therapeutic application in treating biofilm-associated infections .
Toxicity Assessment
Toxicological evaluations using Daphnia magna as a model organism revealed that while some derivatives exhibited low toxicity profiles, others showed increased toxicity upon structural modifications. This highlights the importance of structure-activity relationship (SAR) studies in optimizing biological efficacy while minimizing adverse effects .
The mechanism by which 5-Methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-y)phenyl]-1,2-oxazole-4-carboxamide exerts its biological effects is likely multifaceted. Preliminary studies suggest that it may interact with specific molecular targets such as enzymes or receptors involved in bacterial cell wall synthesis or biofilm formation. The presence of functional groups like the oxazole and amide may facilitate these interactions.
Data Summary Table
| Property | Details |
|---|---|
| Molecular Formula | C19H19N3O4 |
| Molecular Weight | 353.378 g/mol |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Toxicity | Low toxicity in preliminary studies |
| Mechanism of Action | Potential enzyme/receptor interactions |
Q & A
Q. Q1: What are the optimal synthetic routes for 5-METHYL-N-[3-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of oxazole-carboxamide derivatives typically involves multistep protocols:
- Step 1 : Formation of the oxazole core via cyclization of β-keto esters or amides with hydroxylamine derivatives under acidic conditions .
- Step 2 : Introduction of the pyrrolidinone-substituted phenyl group via Ullmann coupling or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) .
- Step 3 : Final coupling of the oxazole-carboxylic acid with the substituted aniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Key Variables : - Temperature (60–120°C for cyclization), solvent polarity (DMF for coupling), and catalyst loading (5–10 mol% Pd) critically affect yield (reported 45–72%) and purity (HPLC >95%) .
Q. Q2: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the oxazole ring (δ 8.1–8.3 ppm for H-C=N), pyrrolidinone carbonyl (δ 170–175 ppm), and methyl groups (δ 2.1–2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity and detect byproducts (e.g., unreacted aniline intermediates) .
Advanced Research Questions
Q. Q3: How does the pyrrolidinone moiety influence the compound’s biological activity, and what in vitro assays are suitable for validating its mechanism?
Methodological Answer:
- Role of Pyrrolidinone : The 2-oxopyrrolidin-1-yl group enhances lipophilicity (LogP ~2.8) and hydrogen-bonding capacity, critical for target binding (e.g., kinase inhibition) .
- Assay Design :
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., EGFR or Aurora kinases) with IC₅₀ determination .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) with dose-response curves (5–100 µM) .
- Selectivity Profiling : Compare activity against non-target kinases or normal cell lines (e.g., HEK-293) to assess specificity .
Q. Q4: What computational strategies (e.g., QSAR, molecular docking) are effective for predicting structure-activity relationships (SAR) in this compound class?
Methodological Answer:
- QSAR Modeling : Use Gaussian or COSMO-RS to correlate electronic properties (e.g., HOMO/LUMO energies) with biological activity .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding poses with target proteins (e.g., PDB: 1M17 for kinases). Focus on interactions:
- Validation : Compare docking scores (ΔG ≤ −8 kcal/mol) with experimental IC₅₀ values .
Q. Q5: How can researchers resolve contradictions in reported bioactivity data for structurally analogous compounds?
Methodological Answer:
- Data Triangulation : Cross-reference bioassay conditions (e.g., ATP concentration in kinase assays) and cell line passage numbers .
- Meta-Analysis : Use tools like RevMan to aggregate IC₅₀ values and identify outliers due to assay variability .
- Experimental Replication : Reproduce key studies under standardized conditions (e.g., CLIA-certified labs) .
Q. Q6: What environmental fate studies are relevant for assessing the compound’s ecotoxicological risks?
Methodological Answer:
- OECD Guidelines :
- Hydrolysis : Assess stability at pH 4, 7, and 9 (25–50°C) to predict persistence .
- Photodegradation : Simulate UV exposure (λ = 290–800 nm) and monitor degradation by LC-MS .
- Bioaccumulation : Use quantitative structure-property relationship (QSPR) models to estimate BCF (bioconcentration factor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
